2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide
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Overview
Description
2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,4-B][1,4]dioxine derivative with an amine source to introduce the carboximidamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted thieno[3,4-B][1,4]dioxine derivatives.
Scientific Research Applications
2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2H,3H-Thieno[3,4-B][1,4]dioxine-5-carbonitrile
- 2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboxylic acid
- 2-ethyl-2,3-dihydrothieno[3,4-B][1,4]dioxine
Uniqueness
2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide is unique due to its carboximidamide functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different functional groups, such as nitriles or carboxylic acids, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C7H8N2O2S |
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Molecular Weight |
184.22 g/mol |
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboximidamide |
InChI |
InChI=1S/C7H8N2O2S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3H,1-2H2,(H3,8,9) |
InChI Key |
MVEYLSVCXGMWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)C(=N)N |
Origin of Product |
United States |
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